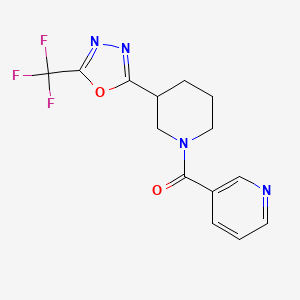

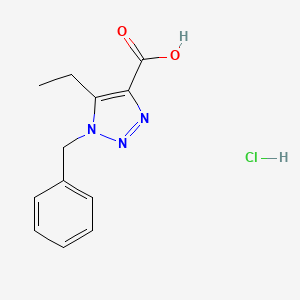

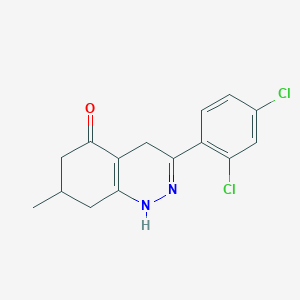

N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photoreactions and Material Science

One study investigated the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in methanol, identifying products like dimethyl oxalate and thiazole-4-(N-carbomethoxy)-carboxamide among others. This research suggests potential applications in understanding the photostability and photochemical pathways of similar heterocyclic compounds, which could be relevant for material science and photodynamic therapy (M. R. Mahran, M. Sidky, H. Wamhoff, 1983).

Fluorescent Dyes and Chemosensors

Another area of application is in the development of fluorescent dyes and chemosensors. N-Ethoxycarbonylpyrene- and perylene thioamides have been utilized as building blocks for synthesizing fluorescent dyes that display color tunability and high emission efficiency. These compounds, with variations in the oxazole and thiazolyl moieties, have shown potential in fluorescence-based applications, ranging from biological imaging to the development of new materials with specific optical properties (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).

Organic Synthesis and Catalysis

Research into the synthesis of 2,4-disubstituted oxazoles via a gold-catalyzed oxidation strategy highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes. This study underscores the utility of such compounds in organic synthesis, offering pathways to efficiently create oxazole rings, which are prominent in numerous bioactive molecules and materials (Yingdong Luo, Kegong Ji, Yuxue Li, Liming Zhang, 2012).

Advanced Materials and Supramolecular Chemistry

The study on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel assembly of aryl rings into a π-stack surrounded by a triple helical network of hydrogen bonds. This research provides insights into new modes of organization for columnar liquid crystals and supramolecular materials, highlighting the potential of oxazole derivatives in the design of advanced materials with unique structural and functional properties (M. Lightfoot, F. Mair, R. Pritchard, J. Warren, 1999).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-methoxy-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with the COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Result of Action

The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, which are often associated with conditions such as arthritis .

Propriétés

IUPAC Name |

N-methoxy-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-16-13-8(14)6-5-17-10(11-6)12-9(15)7-3-2-4-18-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRMJYIWTACFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)

![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)

![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B3014739.png)

![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)